molecular formula C8H10O2 B046252 4,5-Dimethylbenzene-1,2-diol CAS No. 2785-74-2

4,5-Dimethylbenzene-1,2-diol

Cat. No.: B046252
CAS No.: 2785-74-2
M. Wt: 138.16 g/mol
InChI Key: VKQJFKLRXDLRNP-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzene-1,2-diol is an organic compound with the molecular formula C8H10O2. It is a derivative of benzene, featuring two hydroxyl groups (-OH) attached to the benzene ring at positions 1 and 2, and two methyl groups (-CH3) at positions 4 and 5. This compound is also known for its aromatic properties, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylbenzene-1,2-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate, followed by dehydrogenation using palladium on carbon (Pd-C) as a catalyst . This method yields the desired compound with high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity, often involving sealed pressure vessels and controlled temperatures to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethylbenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The aromatic ring provides stability and facilitates interactions with other aromatic compounds through π-π stacking .

Comparison with Similar Compounds

    1,2-Dihydroxybenzene (Catechol): Similar structure but lacks methyl groups.

    1,3-Dihydroxybenzene (Resorcinol): Hydroxyl groups at different positions.

    1,4-Dihydroxybenzene (Hydroquinone): Hydroxyl groups at para positions.

Uniqueness: 4,5-Dimethylbenzene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which influence its reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s chemical behavior compared to its non-methylated counterparts .

Properties

IUPAC Name

4,5-dimethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJFKLRXDLRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508315
Record name 4,5-Dimethylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2785-74-2
Record name 4,5-Dimethylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

53 g of 4,5-dimethylveratrol (prepared by the method of Bruce, et al., J. Chem. Soc., 1956, 3824-29) was mixed with 200 ml of 48% hydrobromic acid. The mixture was stirred at reflux temperature, in a nitrogen atmosphere, for 4.5 hours. The crude mixture was heated with 200 ml of toluene. The toluene phase was separated and cooled, to give 4,5-dimethylcatechol (6A), as a solid, mp: 86°-87° C.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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